(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-21-9-11-22(12-10-21)18(23)13-5-4-8-19-16(13)17-20-14-6-2-3-7-15(14)24-17/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAIYZBKGYBXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with α-haloketones or α-haloesters to form the benzothiazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing functional groups to simpler forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone: has several scientific research applications:
Medicine: : It has shown potential as an anti-inflammatory, anti-tubercular, and anti-cancer agent.
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity makes it a candidate for studying various biological pathways and targets.
Industry: : It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Benzothiazoles
- (4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4g): Structure: Features dual 4-methylpiperazine groups connected via a propoxy linker to the benzothiazole core. Synthesis: Prepared using 1-methylpiperazine and 1,3-dibromopropane, yielding 28.1% after column chromatography . Key Difference: The propoxy linker and additional piperazine group increase molecular weight (C₂₃H₃₂N₆O₂S, MW: 480.61) but reduce synthetic efficiency compared to the target compound .
Amide vs. Methanone Derivatives
- 2-(1,3-Benzothiazol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide (BH49343): Structure: Replaces the 4-methylpiperazine methanone with a tetramethylpiperidine amide group. Molecular Weight: 394.53 (C₂₂H₂₆N₄OS), highlighting how bulky substituents increase mass . Implication: The amide group may alter hydrogen-bonding capacity compared to the ketone in the target compound.
Pyridine-Thiazole Hybrids with Piperazine
- 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) :
- Structure : Incorporates a 4-methylpiperazine-methyl group on a thiazole ring adjacent to pyridin-3-yl.
- Synthesis : Achieved via nucleophilic substitution, with detailed NMR and HRMS validation .
- Comparison : The benzamide moiety and thiazole core differentiate it from the target’s benzothiazole-pyridine scaffold .
Physicochemical Properties
- Synthetic Yields : Compound 4g’s low yield (28.1%) suggests challenges in introducing multiple piperazine groups, whereas simpler analogs like 4e are synthesized more efficiently .
- Melting Points : The target compound’s melting point is unreported, but analogs like 4g (99.2–99.7°C) and 4h (161.1–161.6°C) demonstrate how substituents influence crystallinity .
Pharmacological Implications
- Piperazine Role : The 4-methylpiperazine group in the target compound may enhance blood-brain barrier penetration, similar to its role in neuroactive compounds like dual histamine H₁/H₄ receptor ligands .
- Benzothiazole-Pyridine Synergy : The pyridin-3-yl group could facilitate π-π stacking with biological targets, as seen in calcium-sensing receptor modulators (e.g., benzo[d]thiazol-2-yl derivatives in ) .
- Antimicrobial Potential: Structural analogs with benzothiazole-amide motifs (e.g., ) show antibacterial activity, suggesting the target compound may share similar properties .
Biological Activity
The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone, a derivative of benzo[d]thiazole and piperazine, has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies involving this compound, focusing on its pharmacological implications.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple heteroatoms, which contribute to the compound's biological activity.
Biological Activity Overview
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit various biological activities, including:
- Antimicrobial Activity : The benzo[d]thiazole derivatives have shown promising results against Mycobacterium tuberculosis. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) in the range of 1-10 µM, indicating significant anti-mycobacterial potential .
- Acetylcholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. Certain derivatives exhibited IC50 values as low as 2.7 µM, suggesting their potential as therapeutic agents for cognitive disorders .
The biological activity of this compound is attributed to its ability to interact with specific targets within biological systems:
- Inhibition of Enzymatic Activity : The compound's structure allows it to fit into the active sites of various enzymes, inhibiting their function. For instance, AChE inhibition leads to increased acetylcholine levels, which can enhance synaptic transmission in neurodegenerative conditions .
- Antimycobacterial Mechanism : The anti-tubercular activity is likely due to interference with the metabolic pathways of Mycobacterium tuberculosis, possibly affecting cell wall synthesis or energy metabolism .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
